molecular formula C17H10Cl2FNO B11103014 N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide

N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide

Cat. No.: B11103014
M. Wt: 334.2 g/mol
InChI Key: VBNSCIMOMXICFM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-4-FLUORO-1-NAPHTHAMIDE typically involves the reaction of 3,4-dichloroaniline with 4-fluoro-1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-DICHLOROPHENYL)-4-FLUORO-1-NAPHTHAMIDE may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-4-FLUORO-1-NAPHTHAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted naphthamides or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-4-FLUORO-1-NAPHTHAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DICHLOROPHENYL)-N’,N’-DIMETHYLUREA:

    N-(3,4-DICHLOROPHENYL)-4-FLUORO-1-PYRIDINAMIDE: Similar structure with a pyridine ring instead of a naphthalene ring.

Uniqueness

N-(3,4-DICHLOROPHENYL)-4-FLUORO-1-NAPHTHAMIDE is unique due to its specific combination of a naphthalene ring with a fluorinated phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H10Cl2FNO

Molecular Weight

334.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-fluoronaphthalene-1-carboxamide

InChI

InChI=1S/C17H10Cl2FNO/c18-14-7-5-10(9-15(14)19)21-17(22)13-6-8-16(20)12-4-2-1-3-11(12)13/h1-9H,(H,21,22)

InChI Key

VBNSCIMOMXICFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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